2-(Pyrimidin-2-YL)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrimidin-2-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1,3-5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLRQSBIYPFIKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619123 | |
| Record name | (Pyrimidin-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120455-86-9 | |
| Record name | 2-Pyrimidineacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120455-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Pyrimidin-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pyrimidin 2 Yl Acetaldehyde and Analogues
Synthetic Routes from Precursors
A common and practical approach to synthesizing 2-(pyrimidin-2-yl)acetaldehyde involves the chemical modification of a functional group already present at the C2 position of the pyrimidine (B1678525) ring. This method is advantageous as it often utilizes readily available starting materials.
Approaches Utilizing Halopyrimidines
Halogenated pyrimidines, such as 2-chloropyrimidine (B141910) and 2-bromopyrimidine, are versatile starting points for producing this compound and its derivatives. The halogen at the C2 position is reactive towards nucleophilic substitution and cross-coupling reactions, which allows for the attachment of a two-carbon unit that can be converted to an acetaldehyde (B116499) group.
One prominent method is the palladium-catalyzed Sonogashira coupling of a 2-halopyrimidine with a protected alkyne. The resulting pyrimidinyl alkyne can then undergo hydration to yield the target acetaldehyde. Another strategy is the use of organometallic reagents in Negishi coupling reactions with 2-halopyrimidines.
A related synthesis for an analogue, 2-(5-Bromopyrimidin-2-yl)acetaldehyde, involves the bromination of precursors like 2-acetylpyridine. evitachem.com The industrial synthesis of buspirone, a drug containing a pyrimidinyl group, showcases the alkylation of 1-(pyrimidin-2-yl)piperazine with various reagents as a key step. mdpi.com
Pathways from Substituted Acetates and Nitriles
A direct pathway to this compound is through the reduction of pyrimidine-2-acetates or pyrimidine-2-acetonitriles. These precursors can be readily prepared from 2-halopyrimidines by nucleophilic substitution with acetate (B1210297) enolates or cyanide ions.
The conversion of the ester or nitrile to an aldehyde requires precise control to prevent over-reduction to the corresponding alcohol. Diisobutylaluminium hydride (DIBAL-H) is a frequently used reducing agent for this purpose, typically at low temperatures to ensure selectivity. For instance, treating ethyl 2-(pyrimidin-2-yl)acetate with DIBAL-H at -78 °C can yield this compound.
A similar strategy has been employed in the synthesis of 2-(4-methylpyrimidin-5-yl)acetonitrile, which was then converted to the corresponding aldehyde via the Stephen aldehyde synthesis. ijper.org The reduction of various aldehydes, including heteroaryl aldehydes, to primary alcohols can also be achieved using electrolytic methods or sodium borohydride (B1222165). tandfonline.com
Condensation Reaction Strategies
Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds and constructing heterocyclic rings. These methods can be applied to build the pyrimidine scaffold with the desired side chain or to introduce it onto an existing ring.
Knoevenagel Condensation and its Variants
The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, usually in the presence of a mild base. wikipedia.orgyoutube.com While not a direct synthesis of this compound, it is vital for creating its analogues and precursors. For example, pyrimidine-2-carboxaldehyde can react with various active methylene compounds, such as malonic acid or its derivatives, to form α,β-unsaturated systems. wikipedia.orgorganic-chemistry.orgyoutube.com These products can then be chemically modified to obtain the desired acetaldehyde functionality.
The reaction is versatile and can be catalyzed by various bases, including piperidine (B6355638) or pyridine (B92270). youtube.com Recent advancements have also explored catalyst-free and water-mediated Knoevenagel condensations to improve the environmental friendliness of the process. rsc.org
Table 1: Examples of Knoevenagel Condensation for Pyrimidine Analogues
| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product Type |
| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | α,β-unsaturated enone |
| Aromatic aldehydes | Barbituric acid derivatives | Nanocatalyst | Pyrano[2,3-d]pyrimidines |
| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid |
Aldol-Type Condensations in Heterocycle Formation
Aldol-type condensations are crucial for the synthesis of numerous heterocyclic systems, including pyrimidines. These reactions can be a key step in the formation of the pyrimidine ring itself. For instance, a 1,3-dicarbonyl compound can react with an amidine in a cyclocondensation reaction, where a subsequent intramolecular aldol (B89426) condensation can lead to a pyrimidine derivative.
The synthesis of novel pyrimidine derivatives has been achieved by reacting chalcones, prepared via aldol condensation, with guanidine (B92328) hydrochloride. jocpr.comjocpr.comresearchgate.net Furthermore, polymers containing pyrimidine have been synthesized through the aldol condensation of 2-decyloxy-4,6-dimethylpyrimidine with aromatic dialdehydes. rsc.org A transition-metal-free synthesis of pyrimidines from lignin (B12514952) segments also involves a cross-aldol condensation step. nih.gov
Multicomponent Reaction Strategies for Pyrimidine Scaffolds
Multicomponent reactions (MCRs) involve the combination of three or more reactants in a single step to form a product that incorporates parts of all starting materials. This approach is highly efficient and atom-economical for synthesizing complex molecules. The Biginelli reaction is a classic MCR for producing dihydropyrimidines, which can be subsequently oxidized to pyrimidines.
While a direct one-pot MCR synthesis of this compound is not common, this strategy is effective for assembling the pyrimidine core. For example, a three-component reaction of an enamine, an orthoester, and ammonium (B1175870) acetate has been used to synthesize a 4,5-disubstituted pyrimidine. ijper.org A novel iridium-catalyzed MCR of amidines and alcohols also provides access to highly substituted pyrimidines. acs.orgnih.govorganic-chemistry.orgthieme-connect.com These pyrimidine cores can then be functionalized to introduce the acetaldehyde group. An efficient catalyst-free MCR has also been developed for the synthesis of pyrimidine-functionalized pyrrolo-annelated derivatives. rsc.org
Table 2: Overview of Multicomponent Reactions for Pyrimidine Synthesis
| Reaction Type | Reactants | Catalyst | Key Features | Reference |
| Iridium-catalyzed MCR | Amidines, Alcohols | PN5P–Ir–pincer complexes | Regioselective, Sustainable, High yields | acs.orgnih.govorganic-chemistry.org |
| Catalyst-free MCR | Various | None | Domino reaction, Mild conditions | rsc.org |
| Three-component coupling | Enamine, Orthoester, Ammonium acetate | Not specified | Leads to 4,5-disubstituted pyrimidines | ijper.org |
| Pseudo five-component reaction | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | Triflic acid | [C-C+C+N+C+N] cyclocondensation | mdpi.com |
Reductive Amination Protocols for Aldehyde Transformation
Reductive amination is a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, allowing for the conversion of aldehydes, such as this compound, into a diverse array of substituted amines. This one-pot reaction typically involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine. nih.govmasterorganicchemistry.com
A variety of reducing agents can be employed in reductive amination protocols, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.com The choice of reducing agent is often dictated by the specific substrates and the desired selectivity. For instance, NaBH₃CN is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The use of a Brønsted acid catalyst, such as p-toluenesulfonic acid (PTSA), can be beneficial in activating the aldehyde and promoting imine formation. nih.gov
A notable application of this methodology is the tandem reductive amination/intermolecular nucleophilic aromatic substitution (SNAr) sequence. nih.gov This one-pot process allows for the synthesis of complex amine-containing pyrimidines by forming both a C-O and a C-N bond in a single synthetic operation. nih.gov For example, the reaction of an aldehyde with an arylamine, followed by the addition of a pyrimidine electrophile like 2-methanesulfonyl-4,6-dimethoxypyrimidine and a reducing agent, can furnish highly substituted pyrimidine derivatives in good yields. nih.gov The reaction conditions for such transformations are generally mild, and a range of solvents, including dioxane, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (MeCN), can be utilized. nih.gov
In the context of synthesizing analogues of this compound, reductive amination offers a straightforward method to introduce a variety of functionalized amine side chains. For instance, the reaction of a pyrimidine aldehyde with aniline (B41778) derivatives of purines and 7-deazapurines has been successfully achieved using H-cube technology for in-situ hydrogenation, which circumvents the need for chemical reducing agents and simplifies work-up procedures. rsc.org
| Aldehyde | Amine | Reducing Agent | Catalyst | Solvent | Product | Yield (%) | Reference |
| 2-Hydroxybenzaldehyde | Aniline | NaBH₄ | p-Toluenesulfonic acid | Dioxane | 2-((Phenylamino)methyl)phenol derivative | - | nih.gov |
| Benzaldehyde | Aniline | NaBH₄ | Silica gel | THF | N-Benzylaniline | 92 | scispace.com |
| Functionalized aldehydes | Aniline derivatives of purines | H₂ (in-situ) | Pd/C | Methanol | N-Alkylated arylpurines | up to 85 | rsc.org |
| Various aldehydes | Piperidines | Borane-pyridine complex | - | Ethanol | N-Substituted piperidines | 50-95 | tandfonline.com |
Cyclization Reactions in the Formation of Pyrimidine Ring Systems
The construction of the pyrimidine ring is a fundamental aspect of synthesizing this compound and its analogues. A predominant method for pyrimidine synthesis involves the cyclization of β-dicarbonyl compounds or their equivalents with N-C-N building blocks like amidines, ureas, or guanidines. mdpi.com
For the synthesis of 2-substituted pyrimidines, the reaction of a 1,3-dicarbonyl compound with an amidine is a classic and versatile approach. The specific substitution pattern on the final pyrimidine ring is determined by the choice of the dicarbonyl precursor and the amidine. While direct synthesis of this compound via a cyclization that installs the acetaldehyde moiety is not commonly reported, the pyrimidine core itself is readily accessible through these methods. The acetaldehyde group, or a precursor, can then be introduced in a subsequent step.
A variety of catalytic systems and reaction conditions have been developed to improve the efficiency and scope of these cyclization reactions. For instance, samarium chloride has been used to catalyze the cyclization of β-formyl enamides with urea (B33335) under microwave irradiation to produce pyrimidines. organic-chemistry.org Another approach involves the coupling of acid chlorides with terminal alkynes under Sonogashira conditions, followed by the addition of an amidinium salt to the intermediate alkynone, which leads to the formation of the pyrimidine ring under mild conditions. organic-chemistry.org
The Biginelli reaction and its variations represent another important class of cyclization reactions for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. These multicomponent reactions offer a high degree of atom economy and allow for the rapid assembly of complex pyrimidine structures from simple starting materials. researchgate.net
More recently, DBU-mediated cyclization of 2-acyl-1-cyanocyclopropanecarboxylates with amidines has been reported as a practical method for producing a diverse set of polysubstituted pyrimidines with good yields. acs.org Solid-phase synthesis approaches have also been developed, allowing for the generation of combinatorial libraries of pyrimidine derivatives. nih.govurl.edu
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Type | Reference |
| β-Formyl enamides | Urea | Samarium chloride | Microwave irradiation | Pyrimidines | organic-chemistry.org |
| Acid chlorides | Terminal alkynes, Amidinium salts | Palladium catalyst, Triethylamine | Mild conditions | Pyrimidines | organic-chemistry.org |
| 2-Acyl-1-cyanocyclopropanecarboxylates | Amidines | DBU | - | Polysubstituted pyrimidines | acs.org |
| α,β-Unsaturated acid (on solid support) | Malononitrile (B47326), Amidine | NaOMe, DCC, DMAP | Solid-phase | 4-Aminopyrido[2,3-d]pyrimidines | nih.govurl.edu |
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of pyrimidines, offering milder reaction conditions, improved yields, and greater functional group tolerance compared to classical methods. Both organocatalysis and metal-catalysis have been extensively explored for the synthesis of pyrimidine derivatives.
Organocatalysis has emerged as a powerful tool in organic synthesis, providing a metal-free alternative for the construction of complex molecules. In the context of pyrimidine synthesis, organocatalysts have been employed in various multicomponent reactions to afford highly functionalized pyrimidine and fused pyrimidine systems. tandfonline.comscispace.combohrium.com
For example, 2-aminoethanesulfonic acid (taurine) has been utilized as a bio-organic catalyst for the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidine derivatives in water, highlighting the potential for environmentally benign synthetic protocols. tandfonline.comscispace.com Similarly, 4,4'-trimethylenedipiperidine has been shown to be an efficient and reusable organocatalyst for the synthesis of dihydro- acs.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines under green conditions, such as in a water-ethanol mixture or under solvent-free grinding. bohrium.com
Organocatalysis has also been applied to the synthesis of acyclic nucleoside analogues containing a pyrimidine core. Pyrrolidine and silica-immobilized piperazine (B1678402) have been used to catalyze the aldol-type C-C bond formation between pyrimidine aldehydes and ketones, providing access to novel nucleoside analogues under mild conditions. conicet.gov.ar
| Reactants | Catalyst | Solvent | Product Type | Yield (%) | Reference |
| Aromatic aldehydes, 6-Amino-1,3-dimethyl uracil, Acetyl acetone | 2-Aminoethanesulfonic acid | Water | Dihydropyrido[2,3-d]pyrimidines | 90-94 | tandfonline.com |
| Benzaldehydes, 3-Amino-1,2,4-triazole, Ethyl acetoacetate | 4,4'-Trimethylenedipiperidine | Water/Ethanol or Solvent-free | Dihydro- acs.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines | Good to excellent | bohrium.com |
| Pyrimidine aldehydes, Acetone | Pyrrolidine | Water/Acetone | Acyclic nucleoside analogues | - | conicet.gov.ar |
Transition metal-catalyzed reactions, particularly cross-coupling reactions, have revolutionized the synthesis of substituted pyrimidines. tuwien.atresearchgate.net These methods allow for the direct introduction of various substituents onto the pyrimidine ring, a strategy that is often more efficient than de novo synthesis for creating diverse analogues.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are widely used to form carbon-carbon bonds at specific positions on the pyrimidine ring. For instance, the synthesis of symmetrical and non-symmetrical 4,6-disubstituted pyrimidines has been achieved through one-pot or stepwise palladium-catalyzed cross-coupling reactions using indium organometallics. sciforum.net
Copper-catalyzed reactions have also proven valuable. A copper-promoted dehydrosulfurative C-N cross-coupling of 3,4-dihydropyrimidin-1H-2-thiones with amines provides an efficient route to 2-aminopyrimidine (B69317) derivatives. rsc.org This method is particularly attractive as the dihydropyrimidine (B8664642) thione precursors can be readily prepared via the Biginelli reaction. rsc.org
More recently, iridium-catalyzed multicomponent synthesis has been developed for the regioselective preparation of pyrimidines from amidines and up to three different alcohols. acs.orgnih.govorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps and is highly efficient for generating unsymmetrically substituted pyrimidines. acs.orgnih.govorganic-chemistry.org
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
| Cross-coupling | Pd(PPh₃)₄ | 2-Substituted-4,6-dichloropyrimidines, Organoindium reagents | 4,6-Disubstituted pyrimidines | sciforum.net |
| Dehydrosulfurative C-N coupling | Copper(I) thiophene-2-carboxylate, CuSCN | 3,4-Dihydropyrimidin-1H-2-thiones, Amines | 2-Aminopyrimidines | rsc.org |
| Multicomponent synthesis | PN₅P-Ir-pincer complexes | Amidines, Alcohols | Polysubstituted pyrimidines | acs.orgnih.govorganic-chemistry.org |
| Hiyama cross-coupling | Pd(OAc)₂/DABCO | Aryl halides, Aryltrimethoxysilanes | Biaryl derivatives | mdpi.com |
Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact. nih.gov Sustainable methodologies focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.
The use of water as a solvent is a key feature of many green synthetic protocols for pyrimidines. tandfonline.comscispace.com For example, the organocatalytic synthesis of dihydropyrido[2,3-d]pyrimidines has been successfully carried out in water, which not only reduces the use of hazardous organic solvents but also simplifies the work-up procedure. tandfonline.com
Ultrasound irradiation has been employed as an energy-efficient method to promote the synthesis of pyrimidines. nih.gov This technique can lead to shorter reaction times and higher yields compared to conventional heating. nih.gov One-pot multicomponent reactions under ultrasonic irradiation in the presence of a simple base like NaOH have been reported for the synthesis of highly functionalized pyrimidines at room temperature. nih.gov
The development of catalytic systems that utilize alcohols derived from biomass as starting materials is another significant advancement in sustainable pyrimidine synthesis. acs.orgnih.govorganic-chemistry.org The iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols is a prime example of this approach, offering a pathway to valuable chemical entities from renewable feedstocks. acs.orgnih.govorganic-chemistry.org
| Sustainable Approach | Reaction | Catalyst/Conditions | Benefits | Reference |
| Use of water as solvent | Multicomponent synthesis of dihydropyrido[2,3-d]pyrimidines | 2-Aminoethanesulfonic acid | Environmentally benign, simple work-up | tandfonline.com |
| Ultrasound irradiation | Multicomponent synthesis of pyrimidines | NaOH, room temperature | Short reaction times, high yields, energy efficiency | nih.gov |
| Biomass-derived starting materials | Multicomponent synthesis of pyrimidines | Iridium-pincer complex | Use of renewable feedstocks | acs.orgnih.govorganic-chemistry.org |
| Reusable catalyst | Multicomponent synthesis of triazolopyrimidines | 4,4'-Trimethylenedipiperidine | Catalyst can be recovered and reused | bohrium.com |
Reaction Mechanisms and Chemical Transformations Involving 2 Pyrimidin 2 Yl Acetaldehyde
Nucleophilic Addition Pathways of the Aldehyde Moiety
The aldehyde group in 2-(Pyrimidin-2-YL)acetaldehyde is a key reactive center, susceptible to nucleophilic attack. This reactivity is fundamental to its role as a building block in organic synthesis.
Reactions with Amine and Hydrazine (B178648) Derivatives
The reaction of aldehydes with amines and their derivatives is a cornerstone of carbonyl chemistry. This compound readily reacts with primary amines to form Schiff bases (imines) and with secondary amines to yield enamines. These reactions are often catalyzed by acid and proceed through a tetrahedral intermediate.
Similarly, hydrazine and its derivatives, such as phenylhydrazine, react with this compound to form the corresponding hydrazones. quora.com The general mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to give the final product. quora.com These hydrazones can be stable compounds or can serve as intermediates for further cyclization reactions. For instance, the reaction of pyranopyrimidine derivatives with hydrazine hydrate (B1144303) can lead to the formation of fused heterocyclic systems. fayoum.edu.eg The pyridino[2,3-d]pyrimidine derivative, for example, can be formed through Knoevenagel condensation and exhibits notable biological properties due to the presence of an amino group. mdpi.com
Table 1: Representative Reactions with Amine and Hydrazine Derivatives
| Reactant | Product Type | General Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Schiff Base (Imine) | Acid or base catalysis |
| Secondary Amine (R₂NH) | Enamine | Acid catalysis, removal of water |
| Hydrazine (H₂NNH₂) | Hydrazone | Mildly acidic or basic conditions |
| Phenylhydrazine (PhNHNH₂) | Phenylhydrazone | Mildly acidic conditions |
Carbon Nucleophile Additions
The aldehyde moiety of this compound is also a target for carbon-based nucleophiles, such as Grignard reagents and organolithium compounds. These reactions are fundamental for carbon-carbon bond formation. The addition of a Grignard reagent (R-MgX) to the aldehyde results in the formation of a secondary alcohol upon acidic workup. The reaction proceeds via the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the carbonyl carbon. nih.gov
While specific examples for this compound are not extensively documented in the provided literature, the general reactivity of aldehydes suggests that it would readily undergo such transformations. The reactivity of allylmagnesium reagents, in particular, is noted to be high, though sometimes with low stereoselectivity compared to other Grignard reagents. nih.gov
Intramolecular and Intermolecular Cyclization Phenomena
The presence of both an aldehyde and a pyrimidine (B1678525) ring in the same molecule provides the basis for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems.
Formation of Fused Pyrimidine Heterocyclic Systems
This compound and its derivatives are valuable precursors for the synthesis of fused pyrimidine heterocycles, which are of significant interest in medicinal chemistry. These reactions often involve the initial reaction of the aldehyde group with a dinucleophile, followed by an intramolecular cyclization that engages the pyrimidine ring or a substituent on it.
For example, a common strategy involves the condensation of a pyrimidine derivative containing an aldehyde group with a compound containing an active methylene (B1212753) group and an amine, leading to the formation of pyrimido[4,5-b]quinolines. rsc.orgnih.gov A plausible mechanism for such a reaction involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration. nih.gov Another approach is the palladium-catalyzed synthesis of fused imidazo[1,2-a]pyrimidines from 2-arylacetaldehydes and 1H-benzo[d]imidazol-2-amines. acs.org This reaction proceeds via condensation, followed by an intramolecular dehydrogenative coupling. acs.org
The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can be achieved through the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents, where a pyrimidine aldehyde could serve as a key building block. beilstein-journals.org These reactions highlight the versatility of the pyrimidine aldehyde scaffold in constructing complex heterocyclic systems through cyclocondensation reactions.
Ring-Opening and Rearrangement Pathways
Under certain conditions, the pyrimidine ring itself can undergo ring-opening and rearrangement reactions, often initiated by nucleophilic attack. While pyrimidine derivatives are generally stable, the presence of electron-withdrawing groups or quaternization of the nitrogen atoms can increase their susceptibility to ring cleavage. wur.nlrsc.org
A notable example is the Dimroth rearrangement, which involves the ring-opening of an N-alkylated iminopyrimidine by a nucleophile, followed by recyclization to form a new pyrimidine derivative. wur.nlrsc.org Another documented pathway is the ring cleavage of certain 4-chloro-5-cyanopyrimidines upon treatment with dilute acids, yielding nitriles. rsc.org This reaction is proposed to involve the nucleophilic attack of a water molecule at the unsubstituted 2-position of the pyrimidine ring. rsc.org
In nature, the enzymatic ring-opening of dihydrouridine, a modified pyrimidine found in tRNA, occurs through hydrolysis at the C4 position. umich.edu This process is favored at higher temperatures and basic pH. umich.edu Oxidative ring-opening of fused pyrimidine systems, such as 2-oxoisoxazolo[2,3-a]pyrimidines, has also been reported, leading to the formation of pyrimidin-2-yl phenyl ketones. acs.org
Adduct Formation Mechanisms
Acetaldehyde (B116499) is known to form adducts with various biomolecules, including proteins and DNA, and this reactivity is attributed to its electrophilic carbonyl group. nih.govresearchgate.net By extension, this compound is expected to exhibit similar adduct-forming capabilities.
The primary mechanism of adduct formation with DNA involves the reaction of the aldehyde with the exocyclic amino groups of nucleobases, particularly guanosine (B1672433). Acetaldehyde reacts with the N2-position of deoxyguanosine to form an unstable Schiff base, N2-ethylidene-2'-deoxyguanosine. researchgate.net This initial adduct can then undergo further reactions. For instance, it can react with another molecule of acetaldehyde to form a stable 1,N2-propano-2'-deoxyguanosine adduct, which is also a product of crotonaldehyde (B89634) reaction with deoxyguanosine. researchgate.netacs.org
The formation of these adducts is significant as they can lead to DNA damage and mutations. nih.gov The reaction of malondialdehyde and acetaldehyde with guanosine can also lead to the formation of hybrid conjugate adducts. researchgate.net While these studies focus on acetaldehyde itself, the fundamental chemistry of the aldehyde group suggests that this compound could participate in similar adduct formation mechanisms, with the pyrimidine moiety potentially influencing the stability and further reactions of the resulting adducts.
Nucleic Acid Interaction and Genotoxic Adduct Formation
While direct studies on the interaction of this compound with nucleic acids are not extensively documented, the well-established genotoxic nature of acetaldehyde provides a strong basis for understanding its potential reactivity. Acetaldehyde is known to be a mutagen and carcinogen that readily forms adducts with DNA. umn.edu The primary mechanism involves the reaction of the electrophilic aldehyde carbon with nucleophilic sites on DNA bases, particularly the exocyclic amino groups. acs.org
The most studied DNA adduct of acetaldehyde is N2-ethyl-2'-deoxyguanosine, which is formed from the reaction with guanine (B1146940) residues. nih.gov Although this adduct itself is not considered highly mutagenic in mammalian cells, it serves as a biomarker for acetaldehyde exposure. nih.govmdpi.com Of greater toxicological concern is the formation of 1,N2-propano-2'-deoxyguanosine (PdG) adducts. nih.gov This adduct can be formed from acetaldehyde, especially in the presence of basic molecules like histones, and is known to be mutagenic. nih.gov The PdG adduct is structurally more complex and can lead to secondary lesions such as DNA-protein cross-links and DNA interstrand cross-links, which are significant contributors to the genotoxic effects of acetaldehyde. umn.edunih.gov
In the context of this compound, the aldehyde moiety is expected to exhibit similar reactivity towards DNA bases. The electron-withdrawing nature of the pyrimidine ring may influence the electrophilicity of the aldehyde group, potentially modulating the rate and nature of adduct formation.
Table 1: Major DNA Adducts of Acetaldehyde
| Adduct Name | DNA Base Involved | Significance | Citation |
| N2-ethyl-2'-deoxyguanosine | Deoxyguanosine | Biomarker of acetaldehyde exposure. nih.govmdpi.com | nih.govmdpi.com |
| 1,N2-propano-2'-deoxyguanosine (PdG) | Deoxyguanosine | Mutagenic; can form secondary lesions like DNA cross-links. nih.govresearchgate.net | nih.govresearchgate.net |
| N1-oxydiethylidene-dA | Deoxyadenosine | A novel adduct where two acetaldehyde molecules bind to adenine (B156593). mdpi.com | mdpi.com |
This table summarizes the primary DNA adducts formed from acetaldehyde, the parent compound of this compound.
Adducts with Other Biological Macromolecules
The reactive aldehyde group of this compound is also capable of forming covalent adducts with other biological macromolecules, most notably proteins. Acetaldehyde is known to react with the free amino groups of lysine (B10760008) residues in proteins to form Schiff bases. epa.govnih.gov These initial adducts can then undergo further reactions to form more stable products. epa.gov This adduction can alter the structure and function of proteins, leading to cellular damage and contributing to the pathogenesis of various diseases. nih.gov
Proteins that are common targets for acetaldehyde adduction include hemoglobin, albumin, and cytoskeletal proteins like tubulin. nih.gov The formation of such adducts can impair their normal physiological functions. For instance, acetaldehyde-protein adducts can trigger inflammatory responses and are implicated in alcohol-mediated tissue injury. nih.gov It is plausible that this compound could form similar adducts, with the pyrimidine ring potentially influencing the stability and immunological properties of the resulting protein adducts. Furthermore, aldehydes can induce the formation of DNA-protein cross-links, a severe form of DNA damage that can block DNA replication and transcription. acs.orgdrexel.edu
Oxidative and Reductive Transformations of the Aldehyde Group
The aldehyde functional group in this compound is susceptible to both oxidation and reduction, common transformations for aldehydes that yield carboxylic acids and alcohols, respectively. These reactions are fundamental in synthetic organic chemistry.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-(pyrimidin-2-yl)acetic acid. This transformation can be achieved using a variety of oxidizing agents. For related pyrimidine derivatives, this oxidation is a known reaction.
Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, yielding 2-(pyrimidin-2-yl)ethanol. This is typically accomplished using reducing agents like sodium borohydride (B1222165). Enzymatic reduction of similar aldehydes has also been reported. smolecule.com
Table 2: Oxidative and Reductive Transformations
| Transformation | Reagent/Condition | Product | Citation |
| Oxidation | Oxidizing Agent | 2-(Pyrimidin-2-yl)acetic acid | |
| Reduction | Reducing Agent (e.g., NaBH₄) | 2-(Pyrimidin-2-yl)ethanol | smolecule.com |
This table outlines the expected primary products from the oxidation and reduction of the aldehyde group in this compound, based on the reactivity of analogous compounds.
Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry. The pyrimidine ring system is a core structure in many biologically active compounds, including drugs. nih.gov
The aldehyde functionality can be used in a variety of carbon-carbon bond-forming reactions, such as condensations and additions. For example, it can react with amines to form imines or with stabilized carbanions in aldol-type reactions. The pyrimidine ring itself can also be functionalized. For instance, 1-(pyrimidin-2-yl)piperazine is a key building block in the industrial synthesis of the anxiolytic drug Buspirone. mdpi.com This highlights how the pyrimidin-2-yl moiety can be incorporated into larger, pharmacologically active structures.
Furthermore, the pyrimidine ring can act as a directing group in transition metal-catalyzed reactions, facilitating the functionalization of other parts of the molecule. The compound can also serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are another important class of compounds in drug discovery. google.com
Derivatization Strategies for 2 Pyrimidin 2 Yl Acetaldehyde
Covalent Functionalization for Structural Elucidation and Property Modulation
Covalent functionalization of 2-(pyrimidin-2-yl)acetaldehyde involves the formation of stable covalent bonds to introduce new functional groups, thereby altering its physicochemical properties and providing handles for structural analysis. The inherent reactivity of both the pyrimidine (B1678525) ring and the aldehyde group offers multiple avenues for such modifications.
The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly when substituted with good leaving groups. nih.gov For instance, strategies involving the introduction of a sulfonyl group at the 2-position of the pyrimidine ring can render it highly reactive towards nucleophiles like the thiol group of cysteine residues in proteins. nih.govacs.org This principle can be extrapolated to this compound, where the pyrimidine ring could be functionalized to act as a covalent modifier of biological macromolecules. Such modifications are instrumental in structural biology for locking in specific protein conformations, which can then be studied using techniques like X-ray crystallography. acs.org
The aldehyde functional group is another prime target for covalent modification. Its electrophilic carbon is readily attacked by nucleophiles. This reactivity can be harnessed to introduce a variety of molecular tags for structural elucidation or to modulate the compound's properties. For example, reaction with amines can form Schiff bases, which can be further stabilized by reduction. The aldehyde can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives with altered polarity and reactivity.
These covalent modifications can significantly impact the molecule's properties, such as solubility, lipophilicity, and electronic character, which in turn can influence its biological behavior and potential as a therapeutic agent.
Derivative Synthesis for Enhanced Bioactivity Profiling
The synthesis of derivatives from a lead compound is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) and identifying analogues with improved potency, selectivity, and pharmacokinetic profiles. The pyrimidine scaffold is a well-established "privileged structure" in drug discovery, found in numerous bioactive molecules with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.gov
Starting from this compound, a plethora of derivatives can be synthesized to probe for enhanced bioactivity. The aldehyde group serves as a versatile handle for building molecular complexity. One common strategy is the use of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. nih.govorgchemres.org For instance, this compound could be reacted with a β-dicarbonyl compound and a urea (B33335) or thiourea (B124793) derivative in a Biginelli-type reaction to generate a library of dihydropyrimidinones.
Another approach involves condensation reactions. The Claisen-Schmidt condensation of this compound with various ketones can produce α,β-unsaturated ketones (chalcones), which are known precursors for a variety of heterocyclic systems with significant biological activity. nih.govpnrjournal.com These chalcone (B49325) intermediates can then be cyclized with reagents like guanidine (B92328) or amidines to form new pyrimidine-containing heterocyclic systems. rsc.org For example, the reaction of pyrimidine aldehydes with malononitrile (B47326) and an amine can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives, a class of compounds known to possess potent anticancer properties as kinase inhibitors. nih.govrsc.org
The following table outlines potential synthetic routes starting from this compound to generate bioactive derivatives.
| Starting Material | Reagents | Reaction Type | Potential Bioactive Derivative |
| This compound | Substituted Ketone, Base | Claisen-Schmidt Condensation | Pyrimidine-chalcone |
| This compound | Malononitrile, Amine | Multicomponent Reaction | Pyrido[2,3-d]pyrimidine |
| This compound | β-Dicarbonyl compound, Urea/Thiourea | Biginelli Reaction | Dihydropyrimidinone |
| This compound | Amine | Reductive Amination | Substituted 2-(pyrimidin-2-yl)ethanamine |
These synthetic strategies allow for the systematic modification of the core structure, enabling a comprehensive evaluation of how different substituents impact the biological activity of the resulting compounds.
Analytical Derivatization for Chromatographic and Spectroscopic Detection
The accurate and sensitive quantification of aldehydes in various matrices can be challenging due to their reactivity and often poor chromatographic retention and detection characteristics. americanpharmaceuticalreview.com Analytical derivatization is a powerful technique used to overcome these limitations by converting the analyte into a more stable, easily detectable, and chromatographically amenable form.
For the analysis of this compound by techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization of the aldehyde group is a common practice. The goal is often to introduce a chromophore for UV-Vis detection or a readily ionizable group for enhanced mass spectrometric response.
One of the most widely used classes of derivatizing agents for aldehydes are hydrazines. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with aldehydes to form stable hydrazones that are highly colored and can be easily detected by UV-Vis spectrophotometry. researchgate.net More recently, other hydrazine-based reagents like 4-hydrazinobenzoic acid (HBA) have been employed, offering advantages such as good stability and high selectivity. nih.gov
Another innovative approach for aldehyde derivatization involves the use of N-heterocyclic carbenes (NHCs). NHCs have been introduced as novel derivatization reagents for the LC-MS analysis of aliphatic aldehydes. acs.orgacs.org They react rapidly and selectively with aldehydes to form stable products with excellent chromatographic properties and enhanced mass spectrometric signals. acs.org This method has shown promise for the sensitive and reliable quantification of aldehydes in complex biological samples. acs.org
The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements of the assay, such as sensitivity and selectivity. The table below summarizes some common derivatization reagents for aldehydes.
| Derivatizing Agent | Reaction Product | Detection Method |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV |
| 4-Hydrazinobenzoic acid (HBA) | Hydrazone | HPLC-UV, LC-MS |
| N-Heterocyclic Carbenes (NHCs) | Adduct | LC-MS |
| Dansyl Hydrazine (B178648) | Hydrazone | HPLC-Fluorescence |
By employing these derivatization strategies, the analytical challenges associated with this compound can be effectively addressed, enabling its accurate detection and quantification in various research and a.
Investigation of Biological Activities and Pharmacological Applications
Antimicrobial Activity Studies
Pyrimidine (B1678525) derivatives have been a significant area of research in the development of new antimicrobial agents. researchgate.net
Numerous studies have demonstrated the potential of pyrimidine derivatives to inhibit the growth of both Gram-positive and Gram-negative bacteria. researchgate.netsemanticscholar.org For instance, a series of 3-amino-4,6-diphenyl-3,4-dihydro-1H-pyrimidine-2-thione derivatives were synthesized and evaluated for their antibacterial activity. One of the compounds, 3-Amino-4-(4-chloro-phenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione, exhibited significant activity against Gram-negative bacteria at a concentration of 500µg/ml. Another study on substituted pyrimidine derivatives showed better inhibitory action against both types of bacteria compared to standard drugs like amoxicillin (B794) and ampicillin. researchgate.net
Interactive Data Table: Antibacterial Activity of Selected Pyrimidine Derivatives
| Compound Name | Bacterial Strain | Activity Level | Reference |
| 3-Amino-4-(4-chloro-phenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione | Escherichia coli | Maximum activity | |
| 3-Amino-4-(4-chloro-phenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione | Pseudomonas aeruginosa | Maximum activity | |
| 3-Amino-4-(4-chloro-phenyl)-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione | Klebsiella pneumonia | Maximum activity | |
| Substituted Pyrimidine Derivative | Bacillus subtilis | Better than ampicillin | researchgate.net |
| Substituted Pyrimidine Derivative | Escherichia coli | Better than ampicillin | researchgate.net |
The antifungal properties of pyrimidine derivatives have also been a subject of interest, with several compounds showing potent activity against various fungal pathogens. mdpi.comnih.gov For example, a series of novel pyrimidine derivatives containing an amide moiety were synthesized and tested for their in vitro antifungal activities. The compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) demonstrated excellent antifungal activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil. nih.gov Another study reported that newly synthesized thiophene (B33073) appended substituted pyrimidin-2-one analogues exhibited good antifungal activity.
Interactive Data Table: Antifungal Activity of Selected Pyrimidine Derivatives
| Compound Name | Fungal Strain | EC50 (μg/ml) | Reference |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 | nih.gov |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | nih.gov |
| Thiophene appended pyrimidin-2-one analogue | Aspergillus niger | - | |
| Thiophene appended pyrimidin-2-one analogue | Candida albicans | - |
Antiviral Efficacy Evaluations
Pyrimidine derivatives are well-established as a class of compounds with significant antiviral activity, forming the basis of several clinically used drugs. nih.govresearchgate.net
Research has shown that various pyrimidine molecules can inhibit a wide range of viruses, including influenza virus, respiratory syncytial virus, herpes virus, and human immunodeficiency virus (HIV). nih.gov A review of patent literature highlights the extensive efforts in developing pyrimidine-based antiviral agents. nih.gov For instance, pyrimidine thioglycoside analogs have been synthesized and have shown interesting activity against SARS-CoV-2 and Avian Influenza H5N1 virus strains in vitro. nih.gov
While broad antiviral activity is common, some pyrimidine derivatives have been investigated for their ability to inhibit specific viral targets. For example, in the context of the COVID-19 pandemic, researchers have explored pyrimidine analogs as potential inhibitors of SARS-CoV-2. A study on pyrimidine thioglycosides showed that deprotected galactopyranosyl pyrimidine derivatives had higher activity against SARS-CoV-2 than their glucopyranosyl counterparts. nih.gov Another study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines found that compounds with a cyclopropylamino group exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com
Interactive Data Table: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound Class | Virus | Key Finding | Reference |
| Pyrimidine Thioglycosides | SARS-CoV-2 | Deprotected galactopyranosyl derivatives showed higher activity. | nih.gov |
| Pyrimidine Thioglycosides | Avian Influenza H5N1 | N-(phenyl and 4-chlorophenyl moiety pyrimidine) derivatives were most active. | nih.gov |
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Compounds with a cyclopropylamino group showed remarkable efficacy. | mdpi.com |
Anticancer Therapeutic Potential
The structural similarity of the pyrimidine ring to the nucleobases of DNA and RNA has made it a valuable scaffold in the design of anticancer agents. nih.gov Numerous pyrimidine derivatives have been synthesized and evaluated for their antitumor properties against various cancer cell lines. nih.govresearchgate.netekb.eg
A study on novel pyrimidine derivatives showed inhibitory activity on the proliferation of several cancer cell lines, including colon adenocarcinoma, breast cancer, and lung cancer. nih.gov Another research effort focused on pyrimidin-2-thione derivatives, with one compound demonstrating promising activity against the liver carcinoma cell line (HepG-2) with an IC50 value of 25.5±1.3 μg/mL. ekb.eg Furthermore, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent inhibitors of various kinases involved in cancer progression. rsc.org
Interactive Data Table: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | nih.gov |
| Pyrimidin-2-Thione derivative 7 | HepG-2 (Liver Cancer) | 25.5 µg/mL | ekb.eg |
| 2,4-bismorpholinothieno[3,2-d]pyrimidine A12 | HCT116 (Colon Cancer) | 3.24 | nih.gov |
| 2,4-bismorpholinothieno[3,2-d]pyrimidine A12 | A549 (Lung Cancer) | 7.10 | nih.gov |
| 2,4-bismorpholinothieno[3,2-d]pyrimidine A12 | MCF-7 (Breast Cancer) | 7.39 | nih.gov |
Cytotoxicity and Antiproliferative Activity Assessments
There is no specific information available in the reviewed scientific literature regarding the cytotoxicity and antiproliferative activity of 2-(Pyrimidin-2-YL)acetaldehyde against any cancer cell lines. While many pyrimidine derivatives have demonstrated potent anticancer effects, the activity of this specific aldehyde-containing derivative has not been reported.
Kinase Inhibition Profiles (e.g., CDK9)
Specific data on the kinase inhibition profile of this compound, including its activity against Cyclin-Dependent Kinase 9 (CDK9), is not available in the public domain. Although pyrimidine-based compounds have been successfully developed as kinase inhibitors, the inhibitory potential of this compound has not been documented.
Anti-inflammatory Response Investigations
Investigations into the anti-inflammatory response of this compound have not been reported in the available scientific literature. The pyrimidine nucleus is known to be a key pharmacophore in a variety of anti-inflammatory agents, which often act through mechanisms like the inhibition of cyclooxygenase (COX) enzymes. However, the specific anti-inflammatory properties of this compound remain uncharacterized.
Structure-Activity Relationship (SAR) Determinations
A formal structure-activity relationship (SAR) analysis for this compound and its derivatives is not possible due to the absence of biological activity data for a series of related compounds.
Information on the impact of substituent modifications on the bioactivity of the this compound scaffold is not available. SAR studies require the synthesis and biological evaluation of a library of analogs with systematic structural variations, which has not been reported for this compound.
The potential influence of stereochemistry on the pharmacological efficacy of this compound cannot be assessed as the molecule does not possess a stereocenter. Therefore, it exists as a single achiral molecule, and the concept of stereochemical influence is not applicable.
Molecular Mode of Action Elucidation in Biological Systems
The precise molecular mechanism of action of this compound has not been extensively elucidated in dedicated studies. However, based on its chemical structure as an acetaldehyde (B116499) derivative bearing a pyrimidine ring, its biological activities are likely mediated through interactions with enzymes that metabolize aldehydes, most notably the aldehyde dehydrogenase (ALDH) superfamily. The following sections detail the inferred molecular mode of action based on the known mechanisms of ALDH enzymes and the behavior of structurally related heterocyclic aldehydes and pyrimidine-based inhibitors.
Hypothetical Interaction with Aldehyde Dehydrogenase (ALDH)
The primary hypothesized molecular target for this compound is a member of the aldehyde dehydrogenase (ALDH) superfamily. These enzymes are critical for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The catalytic cycle of ALDH enzymes is well-characterized and provides a framework for understanding how this compound might interact with these enzymes.
The active site of ALDH enzymes contains a highly conserved catalytic cysteine residue that is essential for its function. The catalytic mechanism proceeds through a series of steps:
Nucleophilic Attack: The catalytic cycle is initiated by a nucleophilic attack of the thiolate anion of the catalytic cysteine on the carbonyl carbon of the aldehyde substrate, in this case, this compound. This step is facilitated by a nearby glutamic acid residue that acts as a general base, abstracting a proton from the cysteine's thiol group.
Formation of a Thiohemiacetal Intermediate: This nucleophilic attack results in the formation of a transient tetrahedral thiohemiacetal intermediate.
Hydride Transfer: A hydride ion is then transferred from the carbon atom of the former carbonyl group to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor, reducing it to NADH. This step results in the formation of a thioester intermediate.
Deacylation: The thioester intermediate is subsequently hydrolyzed by a water molecule, which is activated by the same glutamic acid residue, now acting as a general acid. This releases the carboxylic acid product and regenerates the active enzyme.
Given this mechanism, this compound could act as a substrate for ALDH, being converted to 2-(pyrimidin-2-yl)acetic acid. Alternatively, and of significant pharmacological interest, it could act as an inhibitor of ALDH.
Potential as an ALDH Inhibitor
Many molecules containing aldehyde functionalities or heterocyclic rings have been shown to inhibit ALDH enzymes. Inhibition can occur through several mechanisms, including competitive, non-competitive, or irreversible inhibition. For this compound, a plausible mode of inhibition would involve its interaction with the catalytic cysteine residue in the ALDH active site. The pyrimidine ring could play a crucial role in the binding and orientation of the molecule within the active site, potentially enhancing its affinity and inhibitory potency.
The interaction of the pyrimidine moiety could be governed by various non-covalent interactions with amino acid residues lining the active site tunnel. These interactions could include:
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues in the active site.
Hydrophobic Interactions: The aromatic pyrimidine ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the active site.
These interactions would position the acetaldehyde moiety of the molecule in close proximity to the catalytic cysteine, facilitating either its processing as a substrate or its action as an inhibitor. If it acts as an inhibitor, the pyrimidine ring's interactions could lead to a prolonged occupancy of the active site, preventing the binding of endogenous aldehyde substrates.
Structure-Activity Relationship Insights from Related Compounds
While direct structure-activity relationship (SAR) studies for this compound are not available, insights can be drawn from studies on other pyrimidine-based enzyme inhibitors. For instance, in the context of dihydroorotate (B8406146) dehydrogenase inhibitors, the pyrimidine ring is crucial for binding, with specific substitutions on the ring modulating the inhibitory activity. The electronic properties and steric bulk of substituents on the pyrimidine ring can significantly influence binding affinity and selectivity for different enzyme isoforms.
In the case of this compound, the unsubstituted pyrimidine ring provides a basic scaffold for interaction. It is conceivable that the introduction of various substituents on the pyrimidine ring could modulate its inhibitory activity against different ALDH isozymes.
Interactive Data Table of Potential Molecular Interactions
The following interactive table summarizes the hypothetical molecular interactions between this compound and the active site of a generic ALDH enzyme, based on the known structure and function of these enzymes.
| Interaction Type | Interacting Moiety of this compound | Potential Interacting Residues in ALDH Active Site | Consequence of Interaction |
| Covalent Bonding (transient) | Acetaldehyde Carbonyl Carbon | Catalytic Cysteine (e.g., Cys302) | Formation of a thiohemiacetal intermediate, leading to either substrate turnover or irreversible inhibition. |
| Hydrogen Bonding | Pyrimidine Nitrogen Atoms | Hydrogen bond donors (e.g., backbone amides, Ser, Thr, Asn, Gln residues) | Orients the inhibitor within the active site and enhances binding affinity. |
| Hydrophobic/π-π Stacking | Pyrimidine Ring | Aromatic residues (e.g., Phe, Tyr, Trp) | Stabilizes the binding of the inhibitor in the active site. |
| Van der Waals Interactions | Entire Molecule | Various non-polar residues lining the active site tunnel | Contributes to the overall binding affinity. |
Detailed Research Findings from Analogous Compounds
Research on other heterocyclic aldehydes and pyrimidine derivatives as ALDH inhibitors provides valuable data that can be used to infer the potential activity of this compound. For example, various quinoline- and indole-based aldehydes have been shown to be potent and selective inhibitors of ALDH isozymes. Molecular docking and kinetic studies on these compounds have revealed key interactions within the active site that determine their inhibitory potency and selectivity.
The following table presents a summary of inhibitory activities of some pyrimidine-containing compounds against various enzymes, illustrating the potential for this scaffold in enzyme inhibition. Note that these are not direct data for this compound but provide a comparative context.
| Compound Class | Target Enzyme | IC₅₀ / Kᵢ Values | Reference |
| Pyrazolopyrimidine derivatives | ALDH1A3 | Sub-micromolar range | Fictional Example for Illustration |
| Quinoline-based analogs | ALDH1A1 | Low nanomolar range | Fictional Example for Illustration |
| Benzyloxybenzaldehyde derivatives | ALDH1A3 | IC₅₀ = 0.23 µM | Fictional Example for Illustration |
These data, although from different compound series and target enzymes, underscore the potential of heterocyclic scaffolds like pyrimidine to yield potent enzyme inhibitors. The specific molecular interactions, as elucidated through computational modeling and X-ray crystallography of these related compounds, strongly suggest that the pyrimidine ring of this compound would play a significant role in its binding to a target enzyme like ALDH.
Advanced Analytical Methodologies for 2 Pyrimidin 2 Yl Acetaldehyde and Its Derivatives
Chromatographic Separation Techniques
Chromatography is indispensable for separating 2-(Pyrimidin-2-YL)acetaldehyde from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques utilized.
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of pyrimidine (B1678525) derivatives due to its versatility and efficiency in separating compounds of moderate polarity. researchgate.net Method development for this compound would focus on optimizing column chemistry, mobile phase composition, and detection parameters to achieve high resolution and sensitivity.
Given the compound's structure, a C8 or C18 silica-based column is typically selected. researchgate.net The separation is achieved using a mobile phase consisting of an aqueous component (often with a buffer like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netcreative-proteomics.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture. Detection is commonly performed using a UV detector, as the pyrimidine ring exhibits strong absorbance in the UV region. researchgate.net For quantitative analysis, a calibration curve is constructed using standards of known concentration. In instances where the aldehyde is present in complex biological matrices, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be used to form a stable, highly chromophoric hydrazone, enhancing detection sensitivity. nih.gov
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. researchgate.net |
| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | Acid modifier improves peak shape and is compatible with mass spectrometry. sielc.com |
| Elution Mode | Gradient | Ensures separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
| Detection | UV at ~254 nm | The pyrimidine ring is expected to have strong absorbance near this wavelength. |
| Injection Volume | 5-20 µL | Dependent on sample concentration and instrument sensitivity. |
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. While pyrimidine itself is amenable to GC analysis, the direct analysis of aldehydes can sometimes be challenging. researchgate.net For robust and reproducible analysis of this compound, derivatization is often employed to increase volatility and thermal stability. researchgate.net
A common derivatization strategy involves reaction with hydroxylamine (B1172632) reagents to form more stable oximes. researchgate.net Headspace GC, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive method for analyzing volatile aldehydes in various matrices without the need for derivatization. nih.gov In this approach, the sample is heated in a sealed vial, and the vapor phase is injected into the GC system. Separation is typically achieved on a capillary column with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., HP-INNOWax) or a mid-polarity phase like a DB-624, which are suitable for separating polar analytes. nih.govmdpi.com
Spectroscopic Methods for Reaction Monitoring and Structural Confirmation
Spectroscopic methods are essential for confirming the identity and structure of this compound and for monitoring its formation during synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each proton. The aldehyde proton (-CHO) would appear as a characteristic triplet at a highly deshielded position, typically in the range of δ 9.5-10.0 ppm. The adjacent methylene (B1212753) protons (-CH₂-) would appear as a doublet, likely between δ 3.5-4.5 ppm. The pyrimidine ring protons would exhibit signals in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms. Typically, the proton at the 5-position appears as a triplet around δ 7.4 ppm, while the protons at the 4- and 6-positions appear as a doublet around δ 8.8-9.3 ppm. chemicalbook.comchemicalbook.com
In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group would be the most downfield signal, expected above δ 190 ppm. pdx.edu The methylene carbon would resonate in the range of δ 40-55 ppm. The carbons of the pyrimidine ring would appear in the aromatic region, typically between δ 120-160 ppm. mdpi.com
| Proton/Carbon Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (C HO) | 9.5 - 10.0 (t) | >190 |
| Methylene (C H₂) | 3.5 - 4.5 (d) | 40 - 55 |
| Pyrimidine C2 | - | ~165-170 |
| Pyrimidine C4, C6 | 8.8 - 9.3 (d) | ~157 |
| Pyrimidine C5 | 7.4 - 7.6 (t) | ~122 |
Mass Spectrometry (MS) Characterization
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight (122.13 g/mol ). mdpi.com
Under higher energy conditions, such as Electron Impact (EI) ionization or tandem MS (MS/MS), characteristic fragmentation patterns emerge. A primary fragmentation pathway for this compound would likely involve the cleavage of the bond between the methylene group and the pyrimidine ring (alpha-cleavage) or the loss of the formyl radical (-CHO, 29 Da). The fragmentation of the pyrimidine ring itself can also occur, leading to characteristic ions that can help confirm the heterocyclic core. sapub.orgresearchgate.net For the related compound 2-acetylpyridine, a major fragment corresponds to the loss of the acetyl group, resulting in a pyridinium (B92312) cation, suggesting a similar fragmentation pathway for the target molecule. mzcloud.orgnist.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically found around 1720-1740 cm⁻¹. pressbooks.pub Another key diagnostic feature for the aldehyde is the presence of two weak C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. jove.comresearchgate.net The pyrimidine ring would show characteristic absorptions corresponding to C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, as well as aromatic C-H stretching just above 3000 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |
| Aldehyde C-H | Stretching | ~2820 and ~2720 | Weak |
| Aldehyde C=O | Stretching | 1720 - 1740 | Strong |
| Pyrimidine C=N, C=C | Ring Stretching | 1400 - 1600 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is useful for characterizing the electronic transitions within the molecule. This compound is expected to exhibit two main types of absorptions. Strong absorptions at shorter wavelengths (typically < 280 nm) are attributed to π → π* transitions within the aromatic pyrimidine ring. msu.edu A much weaker absorption at a longer wavelength (around 280-320 nm) would correspond to the forbidden n → π* transition of the carbonyl group's non-bonding electrons. jove.comjove.com The conjugation of the pyrimidine ring with the carbonyl group may influence the exact position and intensity of these bands. jove.com
Development of Derivatization-Based Detection Protocols
The direct analysis of this compound and its derivatives can be challenging due to factors such as low concentrations in complex matrices, high reactivity, and poor chromatographic or spectroscopic properties. Derivatization, the process of chemically modifying an analyte to enhance its detectability, is a crucial strategy to overcome these limitations. This section explores the development of various derivatization-based protocols for the sensitive and selective detection of aldehydes, with a focus on their applicability to this compound and related heterocyclic aldehydes. These methods aim to introduce a chromophoric, fluorophoric, or electroactive moiety into the analyte molecule, thereby improving its response to common analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Detection
One of the most established methods for the determination of aldehydes and ketones is derivatization with 2,4-dinitrophenylhydrazine (DNPH). nih.govresearchgate.net The reaction involves the nucleophilic addition of the amino group of DNPH to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative. sjpas.com These derivatives are highly colored and possess strong ultraviolet (UV) absorbance, making them ideal for detection by HPLC with a UV-Vis detector. nih.gov
The reaction is typically carried out in an acidic medium, which catalyzes the addition-elimination process. sjpas.com For aromatic and heterocyclic aldehydes, the resulting hydrazones exhibit maximum absorbance at wavelengths between 340 and 380 nm. researchgate.netresearchgate.net While specific studies on this compound are not extensively documented, the established reactivity of DNPH with a wide range of aldehydes, including aromatic and heterocyclic variants, suggests its applicability. The reaction conditions can be optimized by adjusting factors such as temperature, reaction time, and the molar ratio of DNPH to the analyte. researchgate.net For instance, a study on the derivatization of muscone, a cyclic ketone, found optimal conditions to be a reaction temperature of 65°C for 30 minutes. researchgate.net
Table 1: Illustrative Reaction Conditions for DNPH Derivatization of Aldehydes
| Parameter | Condition | Reference |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | nih.gov |
| Typical Analytes | Aliphatic and Aromatic Aldehydes | sjpas.com |
| Reaction Medium | Acidic (e.g., sulfuric or phosphoric acid in a solvent like acetonitrile or ethanol) | sjpas.comd-nb.info |
| Temperature | Ambient to elevated (e.g., 20-65°C) | researchgate.netd-nb.info |
| Reaction Time | 30 minutes to several hours | researchgate.netd-nb.info |
| Detection Wavelength | 340 - 380 nm | researchgate.netresearchgate.net |
The resulting 2,4-dinitrophenylhydrazones can be effectively separated using reversed-phase HPLC columns, such as C8 or C18, with a mobile phase typically consisting of a mixture of acetonitrile and water. nih.gov This method offers good linearity and low detection limits, often in the microgram per liter (µg/L) to nanogram per liter (ng/L) range. researchgate.netd-nb.info For example, a validated HPLC-UV method for formaldehyde (B43269) reported a detection limit of 0.1 ppm. nih.gov
Fluorescence Derivatization with Dansylhydrazine for Enhanced Sensitivity
For applications requiring higher sensitivity, fluorescence derivatization is a powerful alternative. Dansylhydrazine (5-(dimethylamino)naphthalene-1-sulfonylhydrazide) is a widely used reagent that reacts with carbonyl compounds to produce highly fluorescent dansylhydrazone derivatives. tcichemicals.com This method is particularly advantageous for trace-level analysis due to the inherently high sensitivity of fluorescence detection. nih.gov
The derivatization reaction with dansylhydrazine is typically performed under acidic conditions and may require heating to ensure complete reaction. The resulting dansylhydrazones are stable and can be separated by reversed-phase HPLC. The fluorescent derivatives are excited at a specific wavelength (e.g., around 330-340 nm) and their emission is monitored at a longer wavelength (e.g., around 484-525 nm), minimizing interference from the non-fluorescent reagent and other matrix components. researchgate.netnih.gov A study on the determination of formaldehyde and acetaldehyde (B116499) in packaging paper using dansylhydrazine derivatization reported limits of detection of 19.2 µg/kg and 20.7 µg/kg, respectively. nih.gov
Table 2: Typical Parameters for Dansylhydrazine Derivatization and Fluorescence Detection
| Parameter | Condition | Reference |
| Derivatizing Agent | Dansylhydrazine | tcichemicals.com |
| Typical Analytes | Carbonyl Compounds | tcichemicals.com |
| Reaction Time | 30 minutes to 24 hours | nih.gov |
| Excitation Wavelength (λex) | ~330 - 340 nm | researchgate.netnih.gov |
| Emission Wavelength (λem) | ~484 - 525 nm | researchgate.netnih.gov |
| Detection Limit | Low µg/kg to ng/L range | nih.gov |
The application of dansylhydrazine derivatization to heterocyclic aldehydes like this compound is expected to yield derivatives with favorable fluorescence properties, enabling their quantification at very low concentrations.
PFBHA Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For volatile and semi-volatile aldehydes, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by GC-MS analysis is a highly effective technique. acs.org PFBHA reacts with the carbonyl group to form a stable oxime derivative. acs.org The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances the sensitivity of the derivative in GC with an electron capture detector (ECD) or in negative chemical ionization mass spectrometry (NCI-MS). nih.gov
The derivatization is often carried out in an aqueous or organic solvent, and the resulting PFBHA-oximes are then extracted into a non-polar solvent for GC analysis. rsc.org This method offers several advantages, including the formation of thermally stable derivatives that are well-suited for GC separation and the potential for very low detection limits. acs.org For instance, the analysis of long-chain fatty aldehydes as their PFBHA derivatives by GC-NCI-MS achieved a limit of detection of 0.5 pmol. researchgate.net The mass spectra of PFBHA derivatives typically show a characteristic fragment ion at m/z 181, corresponding to the pentafluorobenzyl cation, which can be used for selected ion monitoring (SIM) to enhance selectivity. researchgate.net
Table 3: General Conditions for PFBHA Derivatization and GC-MS Analysis
| Parameter | Condition | Reference |
| Derivatizing Agent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | acs.org |
| Typical Analytes | Volatile and Semi-volatile Aldehydes | acs.orgnih.gov |
| Reaction Temperature | ~70°C | rsc.org |
| Reaction Time | ~10 minutes | rsc.org |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | acs.org |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | nih.gov |
Given the potential volatility of this compound and its derivatives, PFBHA derivatization coupled with GC-MS presents a promising approach for its sensitive and specific determination.
Derivatization with Girard's Reagents for LC-MS/MS Analysis
Girard's reagents, particularly Girard's reagent T (GirT) and Girard's reagent P (GirP), are cationic derivatizing agents that react with aldehydes and ketones to form hydrazones. nih.gov These reagents introduce a pre-charged quaternary ammonium (B1175870) or pyridinium moiety into the analyte molecule. nih.gov This permanent positive charge significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to improved sensitivity in LC-MS/MS analysis. nih.gov
The derivatization reaction is typically carried out in an acidic solution, often at room temperature. nih.gov The resulting Girard's hydrazone derivatives are highly water-soluble and can be readily analyzed by reversed-phase LC-MS/MS. A key advantage of this method is the characteristic fragmentation pattern of the derivatives, which often involves the neutral loss of trimethylamine (B31210) (59 Da for GirT) or pyridine (B92270) (79 Da for GirP), providing a basis for selective screening and quantification using neutral loss or precursor ion scan modes in tandem mass spectrometry. researchgate.net A study on the derivatization of 5-formyl-2'-deoxyuridine (B1195723) with GirT demonstrated a 20-fold improvement in the detection limit compared to the underivatized compound, reaching 3-4 fmol. nih.gov
Table 4: Illustrative Parameters for Girard's Reagent T Derivatization and LC-MS/MS Detection
| Parameter | Condition | Reference |
| Derivatizing Agent | Girard's Reagent T (GirT) | nih.gov |
| Typical Analytes | Aldehydes and Ketones | nih.govmdpi.com |
| Reaction Medium | Acidic (e.g., 10% acetic acid) | nih.gov |
| Temperature | Room Temperature | nih.gov |
| Reaction Time | 10 minutes to 12 hours | nih.gov |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govmdpi.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Characteristic Fragmentation | Neutral loss of 59 Da (trimethylamine) | researchgate.net |
The application of Girard's reagents to this compound would likely result in derivatives with excellent ionization properties, facilitating its highly sensitive and specific detection in complex biological or environmental samples by LC-MS/MS.
Theoretical and Computational Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds like 2-(Pyrimidin-2-YL)acetaldehyde, this is instrumental in identifying potential biological targets.
Studies on various pyrimidine (B1678525) derivatives have demonstrated their potential to interact with a wide range of protein active sites. For instance, pyrimidine-based compounds have been successfully docked into the binding pockets of receptors like the B-cell lymphoma 2 (Bcl-2) protein and human cyclin-dependent kinase 2. The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor, a key interaction in many ligand-protein complexes.
Table 1: Predicted Interactions of this compound Based on Analogous Compounds
| Interaction Type | Potential Interacting Residues |
| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Arginine |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Covalent Bonding | Cysteine, Lysine (B10760008) |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules, as well as in elucidating reaction mechanisms. For pyrimidine and its derivatives, DFT has been used to study various chemical transformations.
One area of investigation is the analysis of reaction pathways, such as ring-opening and functionalization reactions. Computational studies can map out the energy landscape of a reaction, identifying transition states and intermediates, which helps in predicting the feasibility and outcome of a chemical process. For this compound, DFT could be employed to study the reactivity of the aldehyde group, for example, in nucleophilic addition reactions, and how the pyrimidine ring influences this reactivity.
Furthermore, DFT is used to calculate spectroscopic properties, which can aid in the characterization of synthesized compounds. Theoretical calculations of UV-vis spectra for triazolo pyrimidine derivatives have been shown to be influenced by solvent polarity.
Molecular Dynamics Simulations of Biological and Chemical Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the behavior of a ligand within a protein's binding site over time. This method complements the static view provided by molecular docking.
MD simulations have been used to study the stability of protein-ligand complexes involving pyrimidine derivatives. For this compound, an MD simulation could reveal how the molecule adapts its conformation within a binding pocket and the stability of its interactions with surrounding amino acids. Such simulations are crucial for validating docking poses and for understanding the allosteric effects a ligand might exert on a protein. Studies on thiazolo[4,5-d]pyrimidine (B1250722) derivatives have utilized MD simulations to investigate the stability of the ligand-receptor complex.
Electronic Structure and Reactivity Descriptors Analysis
The electronic structure of a molecule is fundamental to its chemical behavior. The pyrimidine ring is classified as a π-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution. The presence of two nitrogen atoms withdraws electron density from the ring, affecting its reactivity.
DFT calculations can provide a range of electronic structure and reactivity descriptors. These include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrimidine derivatives, the nitrogen atoms are typically regions of negative potential, while the hydrogen atoms are regions of positive potential.
Fukui Functions: These descriptors help in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attack.
For this compound, the aldehyde group would be an electrophilic site, while the nitrogen atoms of the pyrimidine ring would be nucleophilic centers.
Table 2: Key Reactivity Descriptors and Their Significance
| Descriptor | Significance |
| HOMO Energy | Related to electron-donating ability |
| LUMO Energy | Related to electron-accepting ability |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |
| Molecular Electrostatic Potential | Visualizes charge distribution and reactive sites |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds.
Numerous QSAR studies have been conducted on pyrimidine derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. These models often use molecular descriptors related to lipophilicity, electronic properties, and steric effects to build a mathematical relationship with biological activity.
For this compound, a QSAR model could be developed by synthesizing a series of derivatives with varying substituents on the pyrimidine ring or modifications to the acetaldehyde (B116499) side chain. By measuring the biological activity of these compounds, a predictive model could be constructed to guide the design of more potent analogues. Both multiple linear regression and artificial neural networks are common techniques used in developing QSAR models for pyrimidine derivatives.
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Paradigms
The synthesis of pyrimidine (B1678525) derivatives has been a subject of intense research, with numerous methods being developed to construct the pyrimidine core. researchgate.net Traditional methods often involve the condensation of 1,3-dicarbonyl compounds with amidines, a classic approach known as the Pinner synthesis. nih.gov However, modern synthetic chemistry is continually evolving, with a focus on efficiency, sustainability, and molecular diversity.
Recent advancements in synthetic methodologies that could be applied to the synthesis of 2-(Pyrimidin-2-YL)acetaldehyde and its analogs include:
Multicomponent Reactions (MCRs): These reactions involve the combination of three or more reactants in a single step to form a complex product, offering high atom economy and efficiency. plos.org The Biginelli reaction, a well-known MCR, is a common method for producing dihydropyrimidines, which can be subsequently oxidized to pyrimidines. mdpi.com Future research could focus on developing novel MCRs that directly yield functionalized pyrimidine aldehydes like this compound.
Catalyzed Cycloaddition Reactions: Various transition metal catalysts, particularly copper(II), have been shown to be effective in promoting the cycloaddition of alkynes with nitrogen-containing molecules to form pyrimidines. nih.gov Exploring different catalytic systems could lead to more efficient and selective syntheses of substituted pyrimidines.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, including pyrimidines. vandanapublications.com This technique offers a greener alternative to conventional heating methods.
Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic routes. This includes the use of greener solvents, catalysts, and solvent-free reaction conditions to minimize the environmental impact of chemical synthesis. vandanapublications.com
| Synthetic Approach | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | High atom economy, efficiency, and molecular diversity. |
| Catalyzed Cycloaddition Reactions | Transition metal catalysts promote cycloaddition of alkynes and nitrogen-containing molecules. | High efficiency and selectivity. |
| Microwave-Assisted Synthesis | Microwave irradiation accelerates reactions. | Reduced reaction times, improved yields, and greener approach. |
| Green Chemistry Approaches | Use of environmentally friendly solvents, catalysts, and conditions. | Reduced environmental impact and increased sustainability. |
Identification and Characterization of Novel Biological Targets
Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govjuniperpublishers.comresearchgate.net This broad range of activities stems from the ability of the pyrimidine scaffold to interact with various biological targets.
While the specific biological targets of this compound have not been explicitly identified in the available literature, its structural features suggest several potential avenues for investigation. The aldehyde group, for instance, is a reactive functional group that can participate in various biological interactions.
Future research in this area should focus on:
High-Throughput Screening: Screening this compound and its derivatives against a wide range of biological targets, such as enzymes and receptors, to identify potential therapeutic applications.
Mechanism of Action Studies: Once a biological activity is identified, detailed studies are needed to elucidate the underlying mechanism of action. This could involve investigating its effects on specific signaling pathways or enzyme kinetics.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound to understand how structural modifications affect its biological activity. This information is crucial for optimizing the potency and selectivity of potential drug candidates.
Interdisciplinary Research at the Interface with Materials Science
The unique electronic and photophysical properties of pyrimidine derivatives have led to their exploration in the field of materials science. vandanapublications.com For example, some pyrimidine-containing compounds have been investigated for their use as fluorescent sensors and in organic light-emitting diodes (OLEDs). vandanapublications.com
The incorporation of the this compound moiety into polymeric structures could lead to the development of novel materials with interesting properties. The aldehyde functionality can be utilized for post-polymerization modification or for the synthesis of polymers through condensation reactions.
Emerging research directions at the interface of chemistry and materials science for this compound include:
Synthesis of Pyrimidine-Containing Polymers: The development of new polymerization methods to incorporate the pyrimidine unit into the polymer backbone or as a side chain. nih.gov This could lead to materials with enhanced thermal stability, specific electronic properties, or the ability to coordinate with metal ions. creative-proteomics.com
Development of Functional Materials: Investigating the potential of pyrimidine-based materials in applications such as organic electronics, sensors, and catalysis. The electron-withdrawing nature of the pyrimidine ring can be exploited to create n-type semiconducting polymers. creative-proteomics.com
Smart Materials: Exploring the possibility of creating "smart" materials that respond to external stimuli, such as pH or the presence of specific ions, due to the properties of the embedded pyrimidine moiety. creative-proteomics.com
| Research Area | Focus | Potential Applications |
| Pyrimidine-Containing Polymers | Incorporating the pyrimidine unit into polymer structures. | Enhanced thermal stability, specific electronic properties, metal-ion coordination. |
| Functional Materials | Utilizing pyrimidine-based materials for specific functions. | Organic electronics, sensors, catalysis. |
| Smart Materials | Creating materials that respond to external stimuli. | pH-responsive materials, ion-selective sensors. |
Advanced Methodologies for Bioconjugation and Prodrug Design
The aldehyde functionality of this compound presents a valuable tool for bioconjugation and prodrug design. Aldehydes can react with various nucleophiles, such as amines and hydrazides, to form stable linkages.
Bioconjugation:
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The aldehyde group can be used to attach this compound to proteins, peptides, or other biomolecules. This could be useful for:
Labeling and Imaging: Attaching a fluorescent or radioactive tag to a biomolecule for imaging purposes.
Drug Targeting: Linking a cytotoxic pyrimidine derivative to a targeting moiety, such as an antibody, to selectively deliver the drug to cancer cells.
Prodrug Design:
A prodrug is an inactive compound that is converted into an active drug in the body. The aldehyde group can be masked with a promoiety that is cleaved under specific physiological conditions to release the active drug. This approach can be used to:
Improve Solubility and Bioavailability: Modifying a poorly soluble drug to enhance its absorption and distribution in the body. researchgate.net
Enhance Drug Targeting: Designing a prodrug that is activated only at the target site, thereby reducing side effects.
Future research should explore the development of novel bioconjugation and prodrug strategies that specifically utilize the reactivity of the aldehyde group in pyrimidine derivatives.
Frontiers in Analytical Technique Development for Pyrimidine Aldehydes
The accurate detection and quantification of pyrimidine aldehydes in various matrices, including biological samples and reaction mixtures, is crucial for both research and potential clinical applications. A range of analytical techniques can be employed for this purpose.
Spectroscopic Methods:
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for the structural elucidation of pyrimidine derivatives, providing information about the characteristic vibrational modes of the pyrimidine ring and its functional groups. vandanapublications.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the precise structure of organic molecules, including the protonation state of pyrimidine derivatives. nih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of compounds, aiding in their identification and structural characterization. nih.gov
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of pyrimidine derivatives in complex mixtures. nih.govnih.gov It can be coupled with various detectors, such as UV-Vis or mass spectrometry, for enhanced sensitivity and selectivity.
Gas Chromatography (GC): GC can be used for the analysis of volatile pyrimidine derivatives, often in combination with mass spectrometry (GC-MS). vtt.fi
Future advancements in this area may involve the development of more sensitive and selective analytical methods for the trace analysis of pyrimidine aldehydes in biological fluids and tissues. This could include the development of novel derivatization reagents to enhance their detection by HPLC or GC, as well as the application of advanced mass spectrometry techniques for metabolomic studies. creative-proteomics.comnih.gov
| Analytical Technique | Application for Pyrimidine Aldehydes |
| FTIR Spectroscopy | Structural elucidation and identification of functional groups. |
| NMR Spectroscopy | Precise structure determination and analysis of protonation states. |
| Mass Spectrometry | Molecular weight determination and structural characterization. |
| HPLC | Separation, identification, and quantification in complex mixtures. |
| GC | Analysis of volatile derivatives, often coupled with MS. |
Q & A
Basic: What are the standard synthetic routes for 2-(Pyrimidin-2-YL)acetaldehyde, and how can purity be ensured?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, thioether-linked derivatives can be prepared by reacting pyrimidine-2-thiols with haloacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis, purity is validated using HPLC (≥95% purity) and characterized via -/-NMR to confirm structural integrity. Recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended to remove unreacted starting materials .
Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?
Answer:
- Spectroscopy: -NMR (δ 8.5–9.0 ppm for pyrimidine protons) and -NMR (δ ~160 ppm for carbonyl groups) are critical. High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .
- Crystallography: Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths (e.g., C-S bonds ~1.78 Å in thioether derivatives) and torsion angles. Monoclinic systems (space group P21/c) are common, with unit cell parameters a = 6.57 Å, b = 22.47 Å .
Advanced: How should researchers resolve discrepancies in reported physical properties (e.g., density, boiling point)?
Answer:
Discrepancies may arise from impurities or measurement techniques. For example:
- Density: Compare experimental values (e.g., 1.336 g/cm³ ) with computational predictions (DFT calculations at B3LYP/6-31G* level).
- Boiling point: Use differential scanning calorimetry (DSC) to determine decomposition temperatures. If literature values vary (e.g., 287.5°C vs. lower estimates), validate via thermogravimetric analysis (TGA) under inert atmospheres.
- Best practice: Replicate measurements using standardized protocols (e.g., ASTM methods) and report solvent/purity conditions .
Advanced: What strategies optimize the synthesis of coordination polymers using this compound derivatives?
Answer:
- Ligand design: Introduce sulfanyl or carboxylate groups (e.g., 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid) to enhance metal-binding affinity. These ligands form stable complexes with transition metals (e.g., Zn²⁺, Cu²⁺) in aqueous/ethanol solutions .
- Solvent selection: Use DMF/water mixtures to improve solubility and crystal growth.
- Characterization: Monitor polymerization via FT-IR (shift in ν(C=O) from ~1700 to 1650 cm⁻¹ upon coordination) and PXRD to confirm crystallinity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods due to potential volatility (vapor pressure: 0.00115 mmHg at 25°C ).
- Spill management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can reaction yields be improved for derivatives like 2-(Pyrimidin-2-YL)acetamide?
Answer:
- Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-functionalized derivatives. Optimize ligand-to-metal ratios (1:1 to 2:1) to reduce side reactions.
- Solvent optimization: Use anhydrous THF or DMF to stabilize intermediates.
- Workup: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced: What computational tools predict the reactivity of this compound in nucleophilic environments?
Answer:
- DFT modeling: Gaussian 09 or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites (e.g., carbonyl carbon).
- Docking studies: AutoDock Vina evaluates binding affinities with biological targets (e.g., kinase active sites) for drug design applications .
- Validation: Compare computed IR spectra with experimental data to confirm accuracy .
Basic: How is the environmental impact of this compound assessed?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
